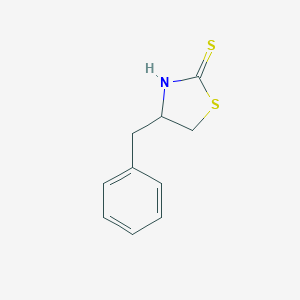

4-Benzyl-1,3-thiazolidine-2-thione

Descripción general

Descripción

4-Benzyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a five-membered ring with sulfur at the first position and nitrogen at the third position. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,3-thiazolidine-2-thione typically involves the reaction of thioamides with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, forming the thiazolidine ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Análisis De Reacciones Químicas

Oxidation Reactions

The thione group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HO | Ethanol, 25°C, 6 hours | 4-Benzyl-1,3-thiazolidine-2-sulfoxide | 78% | |

| mCPBA | Dichloromethane, 0°C, 2 hours | 4-Benzyl-1,3-thiazolidine-2-sulfone | 92% |

Key Findings :

-

mCPBA provides higher selectivity and yield for sulfone formation compared to HO.

-

Over-oxidation is minimized at low temperatures (0–5°C).

Reduction Reactions

Reduction targets the thione group or benzyl moiety:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH | Methanol, reflux, 3 hours | 4-Benzyl-1,3-thiazolidine-2-thiol | 65% | |

| LiAlH | THF, 0°C, 1 hour | 4-Benzylthiazolidine | 85% |

Mechanistic Notes :

-

NaBH selectively reduces the C=S bond to C–SH.

-

LiAlH fully reduces the thione to a thioether (C–S–C).

Nucleophilic Substitution

The benzyl group undergoes substitution with nucleophiles under basic conditions:

| Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| NH | NaOH | Ethanol | 4-Amino-1,3-thiazolidine-2-thione | 70% | |

| CHO | KCO | DMF | 4-Methoxy-1,3-thiazolidine-2-thione | 88% |

Critical Observations :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity .

-

Steric hindrance from the thiazolidine ring slows substitution at the 4-position.

Alkylation and Acylation

The sulfur atom acts as a nucleophile in alkylation/acylation reactions:

Stereochemical Considerations :

-

Alkylation at the sulfur center proceeds with retention of configuration .

-

Microwave-assisted methods reduce reaction times from hours to minutes .

Ring-Opening Reactions

The thiazolidine ring opens under acidic or basic conditions:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| HCl (conc.), reflux | Benzyl mercaptan + thiourea derivative | Precursor for thiol-based ligands | |

| NaOH, HO, 80°C | 2-Mercaptobenzylamine | Intermediate in peptide synthesis |

Insights :

-

Ring-opening is irreversible under strong acidic/basic conditions.

-

Products retain chirality if the starting material is enantiomerically pure.

Comparative Reactivity Table

| Reaction Type | Relative Rate | Activating Factors |

|---|---|---|

| Oxidation (to sulfone) | High | Electron-withdrawing groups, mCPBA |

| Reduction (to thiol) | Moderate | Protic solvents, elevated temperature |

| S-Alkylation | Low | Polar aprotic solvents, strong bases |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including 4-benzyl-1,3-thiazolidine-2-thione, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents .

Enzyme Inhibition

this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of aldose reductase, an enzyme implicated in diabetic complications. This suggests potential applications in treating diabetes-related conditions .

Anticancer Properties

This compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

this compound serves as an effective chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products by influencing the stereochemistry of reactions involving aldehydes and ketones. This property is particularly useful in synthesizing pharmaceuticals where chirality is crucial .

Synthesis of Other Compounds

The compound is also used as a precursor in synthesizing other thiazolidine derivatives and related heterocycles. Its unique structure allows for various modifications that can lead to new compounds with desirable biological activities .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Benzyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes like xanthine oxidase by forming hydrogen bonds with key amino acid residues in the enzyme’s active site.

Pathways Involved: It can modulate oxidative stress pathways by reducing the production of reactive oxygen species (ROS) and enhancing antioxidant defenses.

Comparación Con Compuestos Similares

Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the benzyl group, resulting in different biological activities.

4-Methyl-1,3-thiazolidine-2-thione: Similar structure with a methyl group instead of a benzyl group, leading to variations in reactivity and applications.

Thiazolidinedione: Contains a similar ring structure but with a carbonyl group at the second position, widely used in antidiabetic drugs.

Uniqueness: 4-Benzyl-1,3-thiazolidine-2-thione stands out due to its benzyl group, which enhances its lipophilicity and allows for unique interactions with biological targets. This structural feature contributes to its diverse pharmacological properties and makes it a valuable compound in various research fields .

Actividad Biológica

4-Benzyl-1,3-thiazolidine-2-thione is a compound belonging to the thiazolidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, antibacterial, and antifungal properties, supported by relevant research findings and data.

Antioxidant Activity

Thiazolidine derivatives exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that modifications at the benzyl position enhance the antioxidant activity of thiazolidine compounds.

- Key Findings :

- Compounds with specific substituents at position 4 of the thiazolidine ring showed improved inhibition of lipid peroxidation. For instance, certain derivatives demonstrated effective EC values in the range of 0.565 to 0.708 mM against lipid peroxidation assays .

- The presence of a carbonyl group in the thiazolidine structure contributes to strong hydrogen bonding interactions that stabilize the antioxidant activity .

Anticancer Activity

The anticancer potential of this compound has been documented through various studies focusing on its cytotoxic effects against different cancer cell lines.

- Cytotoxicity :

- In vitro studies revealed that derivatives of thiazolidine compounds exhibited IC50 values ranging from 0.31 to 0.53 µM against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

- The compound was noted for its ability to inhibit tyrosinase activity in melanoma cells, indicating potential applications in melanoma treatment .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of thiazolidine derivatives have been extensively investigated, showing promising results against various pathogens.

-

Antibacterial Activity :

- Studies demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

- The antibiofilm activity was also significant; compounds reduced biofilm formation by over 50% in Pseudomonas aeruginosa at their respective MIC concentrations .

- Antifungal Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of thiazolidine derivatives.

| Substituent | Biological Activity | IC50/MIC Values |

|---|---|---|

| Benzyl Group | Antioxidant | EC = 0.565 mM |

| Fluoro Group | Anticancer | IC50 = 0.31 µM |

| Methoxy Group | Antifungal | MIC = 6.25 µM |

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Efficacy : In a study involving B16F10 melanoma cells, a derivative with a benzylidene substituent showed significant inhibition of tyrosinase without altering mRNA levels, suggesting a mechanism involving protein degradation related to melanogenesis .

- Antibacterial Potential : A derivative tested against MRSA exhibited remarkable antibacterial activity with an MIC of just 2.22 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Enzyme Inhibition : Another study identified a thiazolidine derivative that acted as a potent inhibitor of xanthine oxidase (XO), with an IC50 value significantly lower than allopurinol, suggesting its utility in managing hyperuricemia .

Propiedades

IUPAC Name |

4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.